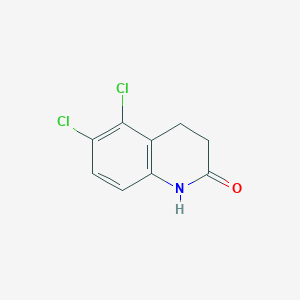
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline is a heterocyclic compound that features a dihydroisoquinoline core with a methyl group at the 4-position and a pyridinyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylacetonitrile with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the dihydroisoquinoline core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridinyl and methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution at the pyridinyl group.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline and pyridine derivatives.
科学的研究の応用
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.
類似化合物との比較
Similar Compounds
- 4-Methyl-1-(pyridin-3-yl)-3,4-dihydroisoquinoline
- 4-Methyl-1-(pyridin-2-yl)-3,4-dihydroisoquinoline
- 4-Methyl-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
特性
CAS番号 |
87870-23-3 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC名 |
4-methyl-1-pyridin-4-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H14N2/c1-11-10-17-15(12-6-8-16-9-7-12)14-5-3-2-4-13(11)14/h2-9,11H,10H2,1H3 |
InChIキー |
SBLRJKQEJDVVSH-UHFFFAOYSA-N |
正規SMILES |
CC1CN=C(C2=CC=CC=C12)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)





![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)




